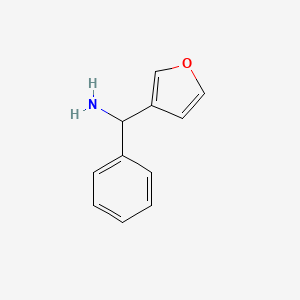Furan-3-yl(phenyl)methanamine
CAS No.: 1155469-50-3
Cat. No.: VC2913586
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1155469-50-3 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | furan-3-yl(phenyl)methanamine |
| Standard InChI | InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2 |
| Standard InChI Key | LCVVSTSZQSMUOK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=COC=C2)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=COC=C2)N |
Introduction
Chemical Identity and Structural Features
Furan-3-yl(phenyl)methanamine is an organic compound with the molecular formula and a molecular weight of 173.21 g/mol. Its structure consists of a furan ring, a five-membered aromatic heterocyclic ring containing one oxygen atom, connected to a phenyl group (benzene ring) via a methanamine (-CHNH) functional group. The amine group is attached to the third carbon atom of the furan ring, distinguishing it from other positional isomers such as furan-2-yl(phenyl)methanamine.
Structural Representation
The molecular structure can be represented using the following identifiers:
-
IUPAC Name: Furan-3-yl(phenyl)methanamine.
-
InChI: InChI=1S/C11H11NO/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8,11H,12H2.
-
InChI Key: LCVVSTSZQSMUOK-UHFFFAOYSA-N.
The compound's SMILES notation is , which highlights the connectivity between the phenyl group, furan ring, and methanamine moiety.
Table 1: Chemical Properties of Furan-3-yl(phenyl)methanamine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | Furan-3-yl(phenyl)methanamine |
| CAS Number | 1155469-50-3 |
| Functional Groups | Aromatic furan, phenyl group, amine group |
The presence of both aromatic and amine functionalities contributes to its chemical reactivity and biological activity.
Synthesis and Preparation
The synthesis of Furan-3-yl(phenyl)methanamine involves well-established organic reactions that leverage the reactivity of furan derivatives and phenylmethanamine. The synthetic routes are designed to optimize yield and purity while maintaining mild reaction conditions.
Synthetic Routes
One common method for synthesizing this compound is through the reaction between furan derivatives and phenylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. Organic solvents like dichloromethane or ethanol are typically employed to facilitate the reaction.
Reaction Mechanism
The reaction proceeds via nucleophilic substitution:
-
A halogenated furan derivative reacts with phenylmethanamine.
-
The base catalyzes the substitution of the halogen atom with the methanamine group.
-
The product is purified through recrystallization or chromatographic techniques.
Industrial Production
For large-scale production, continuous flow synthesis methods are preferred due to their efficiency and scalability. These methods allow precise control over reaction parameters such as temperature, pressure, and concentration, ensuring consistent product quality.
Table 2: Synthetic Parameters for Furan-3-yl(phenyl)methanamine
| Parameter | Typical Values |
|---|---|
| Solvent | Dichloromethane/Ethanol |
| Base | Sodium hydroxide |
| Temperature | Room temperature |
| Yield | High (>80%) |
Chemical Reactivity and Mechanisms
Furan-3-yl(phenyl)methanamine exhibits diverse reactivity due to its functional groups. The aromatic nature of the furan and phenyl rings allows electrophilic substitution reactions, while the amine group participates in nucleophilic addition and hydrogen bonding interactions.
Oxidation Reactions
The furan ring can undergo oxidation to form derivatives such as furan-3-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction Reactions
The amine group can be reduced using agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH), yielding secondary amines or alcohol derivatives.
Substitution Reactions
Electrophilic substitution reactions occur on both the furan and phenyl rings. For instance:
-
Alkylation using alkyl halides.
-
Acylation with acyl chlorides.
Table 3: Reactivity Profile
| Reaction Type | Typical Reagents | Products |
|---|---|---|
| Oxidation | KMnO, CrO | Furan derivatives |
| Reduction | LiAlH, NaBH | Secondary amines/alcohols |
| Substitution | Alkyl halides/acyl chlorides | Alkyl/acyl derivatives |
Biological Activity
Furan derivatives are known for their diverse biological activities, ranging from antimicrobial to anticancer properties. Furan-3-yl(phenyl)methanamine has garnered attention for its potential therapeutic applications due to its ability to modulate enzyme activity and cellular processes.
Enzyme Interactions
This compound interacts with enzymes like sirtuin 2 (SIRT2), a deacetylase implicated in aging and metabolism. By binding to the active sites of SIRT2, it inhibits enzymatic activity, leading to alterations in gene expression.
Cellular Effects
Furan derivatives influence cell signaling pathways and metabolic processes. For example:
-
Modulation of histone deacetylases affects chromatin structure.
-
Changes in gene expression impact cellular function.
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme inhibition | SIRT2 binding | Anti-aging/metabolic regulation |
| Cell signaling modulation | Histone deacetylase inhibition | Neurological disorders |
| Antimicrobial | Membrane disruption | Infection control |
Research Applications
Furan derivatives are widely used as building blocks in medicinal chemistry due to their structural versatility. Furan-3-yl(phenyl)methanamine serves as a probe for biochemical studies targeting enzyme inhibition or receptor binding.
Drug Development
This compound is explored as a precursor for synthesizing drugs targeting specific enzymes or receptors involved in disease pathways.
Biochemical Studies
Its ability to modulate enzyme activity makes it valuable for studying biochemical mechanisms underlying cellular processes.
Industrial Uses
In addition to pharmaceutical applications, it is utilized in producing polymers and resins with specialized properties.
Table 5: Applications Overview
| Field | Specific Use |
|---|---|
| Medicinal Chemistry | Drug precursor |
| Biochemistry | Enzyme/receptor studies |
| Industry | Polymer/resin production |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume